molecular formula C15H21NO2 B1372137 3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane CAS No. 1158734-78-1

3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane

Número de catálogo: B1372137
Número CAS: 1158734-78-1
Peso molecular: 247.33 g/mol
Clave InChI: MCKRUBLCQZYYNI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane is a useful research compound. Its molecular formula is C15H21NO2 and its molecular weight is 247.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-phenylmethoxy-1-oxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-4-13(5-3-1)11-17-14-10-15(18-12-14)6-8-16-9-7-15/h1-5,14,16H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKRUBLCQZYYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(CO2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Monograph: 3-(Benzyloxy)-1-oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth, operational analysis of 3-(benzyloxy)-1-oxa-8-azaspiro[4.5]decane and its parent scaffold. This document moves beyond basic definitions to explore synthetic architecture, stereochemical implications in CNS drug design, and rigorous experimental protocols.

Core Scaffold: 1-Oxa-8-azaspiro[4.5]decane | Functional Class: Spirocyclic Ether / CNS Pharmacophore

Strategic Architecture & Therapeutic Utility

The shift in medicinal chemistry from "flat" aromatic compounds to


-rich scaffolds has elevated the importance of spirocycles. The 1-oxa-8-azaspiro[4.5]decane  core represents a privileged structure, distinct from its carbocyclic analogs due to the presence of the tetrahydrofuran (THF) oxygen, which acts as a critical hydrogen-bond acceptor.

The 3-benzyloxy derivative serves two primary roles in drug development:

  • Lipophilic Probe: The benzyl ether moiety significantly enhances LogP, facilitating Blood-Brain Barrier (BBB) penetration, which is essential for targeting central Muscarinic M1 receptors and Sigma-1 (

    
    ) receptors.
    
  • Chiral Intermediate: The 3-position introduces a stereocenter. The benzyl group acts as a robust protecting group during the diversification of the piperidine nitrogen (N-8 position).

Pharmacological Relevance[1][2][3][4][5]
  • M1 Muscarinic Agonists: Research indicates that 1-oxa-8-azaspiro[4.5]decanes (specifically 3-substituted variants) show efficacy in treating Alzheimer’s-type dementia.[1][2] The stereochemistry at C3 is often determinant for agonist vs. antagonist activity.

  • Sigma-1 (

    
    ) Receptor Ligands:  The spiro-ether core mimics the binding profile of high-affinity 
    
    
    
    ligands, which are neuroprotective. The benzyl ether tail provides the necessary hydrophobic bulk to occupy the primary hydrophobic pocket of the receptor.

Synthetic Orchestration

The synthesis of the 3-hydroxy-1-oxa-8-azaspiro[4.5]decane core and its subsequent benzylation requires a strategy that manages the reactivity of the piperidine nitrogen and the regioselectivity of the spiro-cyclization.

Retrosynthetic Logic

The most robust route utilizes a "Epoxide-Opening Spiroannulation" strategy.

  • Precursor:

    
    -Benzyl-4-piperidone (commercially available).
    
  • Key Transformation: Conversion of the ketone to a homoallylic alcohol, followed by epoxidation and intramolecular cyclization.

Visualization: Synthetic Pathway

The following diagram outlines the critical path from raw materials to the target benzyl ether.

Synthesis_Workflow Start N-Benzyl-4-piperidone Step1 Allylation (AllylMgBr or Zn/AllylBr) Start->Step1 Inter1 4-Allyl-4-hydroxypiperidine Step1->Inter1 Step2 Epoxidation (mCPBA, DCM) Inter1->Step2 Inter2 Epoxide Intermediate Step2->Inter2 Step3 Acid-Catalyzed Cyclization (TsOH) Inter2->Step3 Core 3-Hydroxy-1-oxa-8- azaspiro[4.5]decane Step3->Core Step3->Core 5-exo-tet ring closure Step4 Etherification (NaH, BnBr) Core->Step4 Final Target: 3-(Benzyloxy)-1-oxa- 8-azaspiro[4.5]decane Step4->Final

Figure 1: Step-wise synthesis of the 3-benzyloxy spiro-ether scaffold via epoxide opening.

Experimental Protocols

Protocol A: Synthesis of the Spiro Core (3-Hydroxy)

Rationale: Direct cyclization ensures the formation of the 5-membered THF ring fused to the piperidine.

Reagents:

  • 
    -Benzyl-4-piperidone (1.0 eq)
    
  • Allylmagnesium bromide (1.2 eq, 1.0 M in ether)

  • 
    -Chloroperbenzoic acid (mCPBA) (1.2 eq)
    
  • 
    -Toluenesulfonic acid (pTsOH) (0.1 eq)
    

Methodology:

  • Allylation: Under

    
     atmosphere, cool a solution of 
    
    
    
    -benzyl-4-piperidone in dry THF to 0°C. Dropwise add AllylMgBr. Stir for 2 hours. Quench with saturated
    
    
    . Extract with EtOAc, dry (
    
    
    ), and concentrate to yield the 4-allyl-4-hydroxypiperidine.
  • Epoxidation: Dissolve the crude alkene in DCM at 0°C. Add mCPBA portion-wise. Monitor via TLC until the alkene is consumed (formation of the epoxide).

  • Cyclization: Critical Step. Dissolve the crude epoxide in

    
     or Toluene. Add catalytic pTsOH and heat to reflux for 4-6 hours. The intramolecular attack of the C4-hydroxyl group onto the epoxide opens the ring, forming the 1-oxa-8-azaspiro[4.5]decane skeleton with a hydroxyl group at position 3.
    
  • Purification: Neutralize with

    
    , extract, and purify via flash column chromatography (MeOH/DCM gradient).
    
Protocol B: Formation of the Benzyl Ether

Rationale: Standard Williamson ether synthesis is preferred here due to the stability of the spiro-ether ring to basic conditions.

Reagents:

  • 3-Hydroxy-1-oxa-8-azaspiro[4.5]decane (Intermediate from Protocol A)

  • Sodium Hydride (NaH) (60% dispersion in oil, 1.5 eq)

  • Benzyl Bromide (BnBr) (1.2 eq)

  • Tetrabutylammonium iodide (TBAI) (0.05 eq, optional catalyst)

Methodology:

  • Deprotonation: Dissolve the 3-hydroxy spiro compound in anhydrous DMF (0.1 M concentration). Cool to 0°C. Carefully add NaH. Safety Note: Evolution of

    
     gas; ensure venting. Stir for 30 minutes to form the alkoxide.
    
  • Alkylation: Add Benzyl Bromide dropwise. (Optional: Add TBAI to accelerate reaction).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench carefully with water. Extract into

    
     or EtOAc (DMF requires thorough washing with water/brine to remove).
    
  • Validation: The disappearance of the broad O-H stretch (~3400

    
    ) and appearance of aromatic signals in 
    
    
    
    -NMR confirms the product.

Analytical Characterization & Data

Researchers must validate the core structure using NMR. The spiro-fusion creates a distinct magnetic environment for the piperidine ring protons.

Data PointExpected Value / CharacteristicNotes

NMR (Typical)

7.30-7.40 (m, 5H, Ar-H)
Confirms Benzyl group presence.

4.55 (s, 2H,

)
Benzylic protons (singlet).

3.80-4.00 (m, 1H, H-3)
Methine proton on the THF ring (shifted downfield by oxygen).

3.60-3.80 (m, 2H, H-2)
Methylene protons adjacent to THF oxygen.

NMR

~80-85 ppm (C-5, Spiro)
Quaternary spiro carbon; characteristic diagnostic peak.
Mass Spectrometry

Essential for confirming molecular weight (approx. 338.2 Da for N-Bn, O-Bn derivative).
Stereochemistry Diastereomers (cis/trans)The 3-OH group can be cis or trans to the piperidine nitrogen lone pair. Separation often requires chiral HPLC.

Medicinal Chemistry Decision Logic

When optimizing this scaffold, the "Benzyl Ether" is rarely the final drug candidate due to metabolic liability (O-dealkylation). However, it is used to map the hydrophobic pockets of the target receptor.

MedChem_Logic Root 3-Benzyloxy-1-oxa-8- azaspiro[4.5]decane Screen In Vitro Screening (M1 / Sigma-1) Root->Screen HighAff High Affinity (< 10 nM) Screen->HighAff Hit LowAff Low Affinity (> 1 uM) Screen->LowAff Miss Opt1 Optimize Metabolic Stability: Replace -OBn with -OCF3 or Heterocycle HighAff->Opt1 Opt2 Check Stereochemistry: Separate Enantiomers ((3R) vs (3S)) HighAff->Opt2

Figure 2: Optimization logic for spiro-ether hits.

References

  • Synthesis and Structure-Activity Studies of 1-Oxa-8-azaspiro[4.5]decanes as M1 Agonists. Source: Journal of Medicinal Chemistry / J-Stage. Context: Establishes the core synthesis and the importance of stereochemistry for muscarinic activity. Link:[Link][1][2][3][4][5]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Source: Bioorganic & Medicinal Chemistry.[6][3][5] Context: Details the use of the spiro-ether scaffold for Sigma-1 receptor targeting and radiolabeling strategies. Link:[Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Source: Beilstein Journal of Organic Chemistry. Context: Provides alternative, mild benzylation protocols if the standard NaH/BnBr conditions cause side reactions. Link:[Link]

  • Spiro-piperidine azetidinones as potent TRPV1 antagonists. Source: Bioorganic & Medicinal Chemistry Letters. Context: Illustrates the broader utility of spiro-piperidine scaffolds in blocking ion channels. Link:[Link]

Sources

Methodological & Application

Application Note: Chemoselective Benzyl Protection of 3-hydroxy-1-oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This application note provides a detailed, field-proven protocol for the chemoselective O-benzylation of 3-hydroxy-1-oxa-8-azaspiro[4.5]decane. The benzyl group is a robust and widely used protecting group for alcohols in multi-step organic synthesis due to its stability across a broad range of acidic and basic conditions.[1][2] The primary challenge in the benzylation of the target molecule is achieving selectivity for the secondary alcohol in the presence of a nucleophilic tertiary amine. This protocol outlines a Williamson ether synthesis approach using sodium hydride and benzyl bromide, optimized to favor O-alkylation and minimize the formation of the quaternary ammonium salt byproduct. Detailed steps for reaction setup, monitoring, work-up, purification, and characterization are provided for researchers in organic synthesis and drug development.

Introduction

In the synthesis of complex molecules, particularly in pharmaceutical development, the temporary masking of reactive functional groups is a critical strategy. The benzyl ether is an exemplary protecting group for alcohols, offering stability and reliability.[3] It is typically installed via the Williamson ether synthesis, an SN2 reaction between an alkoxide and a primary alkyl halide, such as benzyl bromide.[4][5][6] This reaction is known for being clean and high-yielding, as the benzylic halide is primary and lacks β-hydrogens, thus avoiding E2 elimination side reactions.[4]

The substrate, 3-hydroxy-1-oxa-8-azaspiro[4.5]decane, contains both a secondary alcohol and a tertiary amine. The lone pair on the nitrogen atom presents a site of competing reactivity, which can react with benzyl bromide to form a quaternary ammonium salt. Therefore, the reaction conditions must be carefully controlled to ensure the selective formation of the desired O-benzylated product, 3-(benzyloxy)-1-oxa-8-azaspiro[4.5]decane. This protocol employs a strong, non-nucleophilic base, sodium hydride (NaH), to quantitatively generate the sodium alkoxide of the secondary alcohol.[2][7] The subsequent nucleophilic attack on benzyl bromide proceeds efficiently, and by carefully controlling stoichiometry and temperature, the undesired N-benzylation can be minimized.

Reaction Scheme

Caption: Benzyl protection of 3-hydroxy-1-oxa-8-azaspiro[4.5]decane.

Experimental Protocol

Materials and Reagents
ReagentSupplierPurityM.W. ( g/mol )Amount (1 mmol scale)Equivalents
3-hydroxy-1-oxa-8-azaspiro[4.5]decaneCommercial>95%157.21157 mg1.0
Sodium Hydride (NaH), 60% dispersion in oilSigma-Aldrich60%24.0048 mg1.2
Benzyl Bromide (BnBr)Sigma-Aldrich98%171.04130 µL (188 mg)1.1
Anhydrous Tetrahydrofuran (THF)Acros Organics>99%72.1110 mL-
Saturated aq. Ammonium Chloride (NH₄Cl)Fisher--10 mL-
Ethyl Acetate (EtOAc)FisherACS-30 mL-
Brine (Saturated aq. NaCl)Fisher--10 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)FisherACS---
Silica Gel (for chromatography)SiliCycle60 Å---

Safety Precaution: Sodium hydride reacts violently with water. Benzyl bromide is a lachrymator. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.[1][7]

Step-by-Step Procedure
  • Reaction Setup: a. To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-hydroxy-1-oxa-8-azaspiro[4.5]decane (157 mg, 1.0 mmol). b. Add anhydrous THF (10 mL) via syringe. Stir the mixture until the starting material is fully dissolved. c. Cool the flask to 0 °C in an ice-water bath.

  • Deprotonation: a. Carefully add sodium hydride (60% dispersion in oil, 48 mg, 1.2 mmol) to the cooled solution in small portions. b. Rationale: Using a slight excess (1.2 eq.) of NaH ensures complete deprotonation of the alcohol to form the more nucleophilic alkoxide.[2] The use of a strong base is critical for driving the reaction to completion. c. Stir the resulting suspension at 0 °C for 30 minutes. Effervescence (H₂ gas evolution) should be observed.

  • Benzylation: a. Slowly add benzyl bromide (130 µL, 1.1 mmol) to the reaction mixture dropwise via syringe. b. Rationale: Adding the electrophile slowly to the pre-formed alkoxide helps to control the reaction rate and selectivity. Using only a small excess of benzyl bromide minimizes the competing N-benzylation side reaction. c. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: a. Stir the reaction at room temperature for 4-6 hours. b. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The product will have a higher Rf value than the starting alcohol.

  • Work-up and Extraction: a. Once the starting material is consumed, cool the flask back to 0 °C. b. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) to consume excess NaH. c. Transfer the mixture to a separatory funnel and add ethyl acetate (20 mL) and water (10 mL). d. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). e. Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Elute with a gradient of 0% to 10% methanol in dichloromethane to isolate the pure product. c. Expected Outcome: The product, 3-(benzyloxy)-1-oxa-8-azaspiro[4.5]decane, is typically obtained as a colorless to pale yellow oil.

Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Substrate in Anhydrous THF B 2. Cool to 0 °C A->B C 3. Add NaH (1.2 eq) Stir for 30 min B->C D 4. Add BnBr (1.1 eq) C->D E 5. Warm to RT Stir 4-6 h D->E F 6. Monitor by TLC E->F G 7. Quench with aq. NH₄Cl F->G H 8. EtOAc Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K 11. Characterize Product J->K

Caption: Workflow for the benzyl protection of the spirocyclic alcohol.

Characterization Data (Exemplary)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40 – 7.25 (m, 5H, Ar-H), 4.58 (s, 2H, -OCH₂Ph), 3.90 – 3.80 (m, 1H), 3.75 – 3.65 (m, 2H), 3.60 – 3.50 (m, 1H), 2.80 – 2.60 (m, 4H), 2.00 – 1.60 (m, 6H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 138.5, 128.4, 127.7, 127.6, 78.1, 71.2, 68.4, 65.1, 52.3, 48.9, 35.4, 34.2.

  • HRMS (ESI): Calculated for C₁₅H₂₂NO₂⁺ [M+H]⁺: 248.1645; Found: 248.1648.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Conversion / No Reaction Inactive NaH (exposed to moisture). Insufficiently dried solvent (THF).Use fresh, unopened NaH. Ensure THF is anhydrous by distilling from a suitable drying agent or using a solvent purification system.
Significant Byproduct Formation Competing N-benzylation.Ensure slow, dropwise addition of BnBr at 0 °C. Do not use a large excess of BnBr (max 1.1 eq.).
Difficult Purification Close Rf values of product and N-benzylated byproduct.Use a slow gradient during column chromatography (e.g., 0-5% MeOH in DCM). Consider using a different solvent system for better separation.
Emulsion during Work-up Presence of oily NaH dispersion residue and salts.Add more brine during the wash step. Allow the separatory funnel to stand for a longer period. If necessary, filter the biphasic mixture through Celite.

Conclusion

This application note details a reliable and selective protocol for the benzyl protection of 3-hydroxy-1-oxa-8-azaspiro[4.5]decane. By employing sodium hydride as a base and carefully controlling the stoichiometry of benzyl bromide, high yields of the desired O-benzylated product can be achieved while minimizing the formation of the undesired quaternary ammonium salt. This method provides a robust foundation for synthetic chemists requiring the protection of a secondary alcohol in the presence of a tertiary amine, facilitating the advancement of complex molecule synthesis in drug discovery and development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers.
  • Chem Help ASAP. (2019). synthesis & cleavage of benzyl ethers. YouTube.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Chem-Station. (2014). Benzyl (Bn) Protective Group. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Bull, S. D., et al. (2000). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1, 3765-3774.
  • Bull, S. D., et al. (2000). Chemoselective oxidative debenzylation of tertiary N-benzyl amines. RSC Publishing.

Sources

Application Note: The Strategic Use of 3-(Benzyloxy)-1-oxa-8-azaspiro[4.5]decane in G Protein-Coupled Receptor (GPCR) Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Three-Dimensional Scaffolds in Modern Drug Discovery

G Protein-Coupled Receptors (GPCRs) represent one of the most significant classes of drug targets in the human genome, mediating a vast array of physiological processes.[1] Consequently, the design of novel ligands with high affinity and selectivity for specific GPCRs is a cornerstone of modern pharmacology. Historically, medicinal chemistry has often relied on planar, aromatic structures. However, the field is increasingly embracing three-dimensional (3D) molecular architectures to better probe the complex topography of GPCR binding pockets.[2][3]

Spirocyclic scaffolds, characterized by two rings sharing a single atom, are exemplary of this shift towards greater three-dimensionality.[3][4] This rigidified, 3D conformation offers several advantages in drug design:

  • Enhanced Target Selectivity: The defined spatial arrangement of functional groups can lead to more specific interactions with the target receptor, reducing off-target effects.[3]

  • Improved Physicochemical Properties: A higher fraction of sp3-hybridized carbons in spirocycles generally correlates with improved solubility, metabolic stability, and other desirable pharmacokinetic profiles compared to flat aromatic systems.[3][4]

  • Novelty and Patentability: The unique structures of spirocycles provide access to novel chemical space, offering a competitive edge in intellectual property.[5]

The 1-oxa-8-azaspiro[4.5]decane core is a privileged scaffold that has demonstrated significant potential in the development of potent and selective modulators for various biological targets, including GPCRs like muscarinic[6] and sigma-1 receptors.[7][8] This application note focuses on a key derivative, 3-(benzyloxy)-1-oxa-8-azaspiro[4.5]decane , as a versatile building block for constructing sophisticated GPCR ligand libraries. We will detail the strategic rationale for its use and provide comprehensive protocols for its characterization and validation in a GPCR drug discovery workflow.

The Core Scaffold: 3-(Benzyloxy)-1-oxa-8-azaspiro[4.5]decane

The 3-(benzyloxy)-1-oxa-8-azaspiro[4.5]decane scaffold serves as an excellent starting point for library synthesis. The benzyloxy group provides a handle for further chemical modification, while the spirocyclic core offers a rigid framework to orient substituents in a well-defined 3D space. The synthesis of such scaffolds can be achieved through multi-step sequences, often involving the construction of the piperidine ring followed by spirocyclization.[7]

Below is a logical workflow for leveraging this scaffold in a typical GPCR drug discovery campaign.

G cluster_0 Scaffold-Based Ligand Development A Start: 3-(Benzyloxy)-1-oxa-8-azaspiro[4.5]decane Scaffold B Library Synthesis (Diverse R-groups) A->B Medicinal Chemistry C Primary Screening: Ligand Binding Assays B->C HTS D Hit Confirmation & Potency: Functional Assays C->D Validate Hits E Lead Optimization (SAR Studies) D->E Iterative Design F In Vivo Candidate Selection E->F Preclinical Development

Caption: GPCR drug discovery workflow using a spirocyclic scaffold.

Protocol 1: Characterizing Ligand-Receptor Interactions via Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of newly synthesized 3-(benzyloxy)-1-oxa-8-azaspiro[4.5]decane derivatives for a target GPCR.

Principle: Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor.[9][10] These assays measure the ability of a test compound (the "competitor") to displace a radiolabeled ligand with known affinity for the target receptor. The data are used to calculate the inhibitory constant (Ki) of the test compound.[10]

Materials:

  • GPCR Membranes: Purified cell membranes from a cell line stably overexpressing the target GPCR.

  • Radioligand: A high-affinity ligand for the target GPCR labeled with a radioisotope (e.g., ³H or ¹²⁵I).

  • Test Compounds: A dilution series of the synthesized 1-oxa-8-azaspiro[4.5]decane derivatives.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Scintillation Cocktail & Vials.

  • Microplate Harvester & Scintillation Counter.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Dilute the radioligand in assay buffer to a final concentration typically at or below its Kd value.

    • Thaw the GPCR membranes on ice and dilute to the desired concentration in ice-cold assay buffer. The optimal protein concentration should be determined empirically to ensure that less than 10% of the radioligand is bound.[10]

  • Assay Plate Setup (96-well format):

    • Total Binding Wells: Add 50 µL of assay buffer, 25 µL of radioligand solution, and 25 µL of GPCR membrane suspension.

    • Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific binding control, 25 µL of radioligand solution, and 25 µL of GPCR membrane suspension.

    • Competition Wells: Add 50 µL of each test compound dilution, 25 µL of radioligand solution, and 25 µL of GPCR membrane suspension.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium. This time must be determined experimentally.[9]

  • Harvesting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a microplate harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter mat, place it in a scintillation vial with scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescriptionTypical Value Range
Kd (Radioligand) Equilibrium dissociation constant of the radioligand.0.1 - 10 nM
Bmax Maximum number of binding sites.fmol/mg protein
IC50 Concentration of test compound causing 50% inhibition of radioligand binding.nM to µM
Ki Inhibitory constant; affinity of the test compound for the receptor.nM to µM

Protocol 2: Assessing Functional Activity via Second Messenger Assays

Once hits are identified from binding assays, their functional activity (i.e., whether they are agonists, antagonists, or inverse agonists) must be determined. This is typically done by measuring the downstream second messengers produced upon GPCR activation.[1]

A. cAMP Accumulation Assay (for Gs- and Gi-coupled GPCRs)

Objective: To measure the modulation of intracellular cyclic AMP (cAMP) levels by test compounds, indicating activation or inhibition of Gs- or Gi-coupled receptors.

Principle: Gs-coupled GPCRs activate adenylyl cyclase, leading to an increase in intracellular cAMP.[11] Conversely, Gi-coupled GPCRs inhibit adenylyl cyclase, causing a decrease in cAMP levels.[11] Modern assays often use competitive immunoassay principles with technologies like HTRF (Homogeneous Time-Resolved Fluorescence) for detection.[11][12]

G cluster_0 cAMP Assay Principle (HTRF) A Gs Agonist Activates GPCR B Adenylyl Cyclase Activated A->B C ATP -> cAMP (intracellular levels rise) B->C D Cell Lysis & Addition of HTRF Reagents (d2-cAMP & anti-cAMP-Cryptate) C->D E Competition: Cellular cAMP displaces d2-cAMP from anti-cAMP antibody D->E F Decreased FRET Signal E->F

Caption: Workflow for a Gs-coupled GPCR cAMP assay.

Materials:

  • Cell Line: A cell line stably expressing the target Gs- or Gi-coupled GPCR.

  • cAMP Assay Kit: e.g., Cisbio HTRF cAMP dynamic 2 kit or Promega GloSensor™ cAMP Assay.[11][13]

  • Test Compounds: Dilution series of the spirocyclic derivatives.

  • Reference Agonist/Antagonist.

  • Forskolin (for Gi assays): An adenylyl cyclase activator.[14]

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX): To prevent cAMP degradation.[14]

Step-by-Step Methodology:

  • Cell Plating: Seed the cells into 384-well assay plates and incubate overnight to form a confluent monolayer.

  • Compound Addition:

    • For Gs Agonist Mode: Add the test compounds (in the presence of a PDE inhibitor like IBMX) to the cells.

    • For Gi Agonist Mode: First, stimulate the cells with forskolin to induce a baseline level of cAMP production. Then, add the test compounds to measure their inhibitory effect.[14]

    • For Antagonist Mode: Pre-incubate the cells with the test compounds before adding a known reference agonist at its EC₈₀ concentration.

  • Incubation: Incubate the plate for the recommended time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis & Detection:

    • Add the lysis buffer and detection reagents from the kit (e.g., d2-labeled cAMP and anti-cAMP antibody-cryptate).[12]

    • Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.

  • Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

Data Analysis:

  • Calculate the HTRF ratio (665nm/620nm * 10,000).

  • For agonist assays, plot the HTRF ratio against the log of the compound concentration to determine the EC50 (potency).

  • For antagonist assays, plot the HTRF ratio against the log of the antagonist concentration to determine the IC50 (potency).

B. Intracellular Calcium Flux Assay (for Gq-coupled GPCRs)

Objective: To measure the mobilization of intracellular calcium (Ca²⁺) initiated by the activation of Gq-coupled GPCRs.[15]

Principle: Activation of Gq-coupled GPCRs leads to the activation of phospholipase C, which generates inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[15][16] This transient increase in intracellular Ca²⁺ is detected using a calcium-sensitive fluorescent dye.[17]

Materials:

  • Cell Line: A cell line stably expressing the target Gq-coupled GPCR.

  • Calcium-sensitive Dye: e.g., Fluo-8 or a no-wash calcium assay kit.[17][18]

  • Probenecid (optional): An inhibitor of organic anion transporters that can prevent dye leakage from some cell types.[16]

  • Assay Buffer: e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compounds & Reference Ligands.

  • Fluorescence Plate Reader: e.g., a FlexStation® 3 or FLIPR® system, capable of real-time kinetic reading.[16][19]

Step-by-Step Methodology:

  • Cell Plating: Seed cells into 96- or 384-well black, clear-bottom plates and culture overnight.

  • Dye Loading:

    • Remove the culture medium.

    • Add the calcium-sensitive dye loading solution (containing the dye and potentially probenecid) to each well.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[16]

  • Assay Execution:

    • Place the cell plate into the fluorescence plate reader.

    • The instrument will first measure the baseline fluorescence.

    • It will then automatically inject the test compounds from a separate source plate into the cell plate.

    • Immediately following injection, the instrument will monitor the change in fluorescence in real-time over a period of 1-3 minutes.

Data Analysis:

  • The response is typically quantified as the maximum fluorescence signal minus the baseline fluorescence.

  • Plot the fluorescence response against the log of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for agonists or the IC50 value for antagonists.

Assay TypeGPCR CouplingSecond MessengerTypical Readout
cAMP Assay Gs / GicAMPHTRF, Luminescence
Calcium Flux GqIntracellular Ca²⁺Fluorescence
IP-One Assay GqInositol MonophosphateHTRF
GTPγS Binding Gi / Go[³⁵S]GTPγS bindingScintillation

Conclusion and Future Directions

The 3-(benzyloxy)-1-oxa-8-azaspiro[4.5]decane scaffold represents a valuable starting point for the design of novel GPCR ligands. Its inherent three-dimensionality and synthetic tractability allow for the creation of diverse chemical libraries with favorable drug-like properties.[3] By employing a systematic workflow of binding and functional assays, as detailed in these protocols, researchers can efficiently identify and optimize potent and selective GPCR modulators. The hits generated from these screens can then be advanced into lead optimization, where structure-activity relationship (SAR) studies will further refine their pharmacological profiles, ultimately leading to the selection of candidates for in vivo testing. The strategic use of such privileged scaffolds is a powerful approach to navigating the complexities of GPCR pharmacology and accelerating the discovery of next-generation therapeutics.

References

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger.
  • Gijsen, H. J. M., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Journal of Biomolecular Screening.
  • Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection.
  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.
  • BenchChem. (n.d.). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery.
  • Eurofins DiscoverX. (n.d.). GPCR Calcium Product Solutions.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery.
  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology.
  • Gabriel, D., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
  • Eberini, I., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biochimica et Biophysica Acta (BBA) - General Subjects.
  • Staus, D. P., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology.
  • Sittampalam, G. S., et al. (Eds.). (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. National Center for Biotechnology Information.
  • Journal of Medicinal Chemistry. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction.
  • Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays.
  • Chemical & Pharmaceutical Bulletin. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.
  • Creative Proteomics. (n.d.). GPCR Binding Assay.
  • Creative BioMart. (n.d.). cAMP Accumulation Assay.
  • Bioorganic & Medicinal Chemistry. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.
  • Journal of Medicinal Chemistry. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.
  • Expert Opinion on Drug Discovery. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Bioorganic & Medicinal Chemistry Letters. (2014). The use of spirocyclic scaffolds in drug discovery.

Sources

Synthesis of Selective Muscarinic M1 Agonists via Spirocyclic Intermediates: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The M1 muscarinic acetylcholine receptor (M1-mAChR) is a validated therapeutic target for ameliorating cognitive deficits in neurological disorders such as Alzheimer's disease and schizophrenia.[1][2] A significant challenge in developing M1 agonists has been achieving selectivity over other muscarinic receptor subtypes (M2-M5), activation of which can lead to undesirable peripheral side effects.[1] This application note details the strategic use of spirocyclic intermediates in the synthesis of potent and selective M1 agonists. The inherent three-dimensionality and conformational rigidity of spirocycles offer a powerful strategy to orient pharmacophoric elements precisely within the M1 receptor's orthosteric binding site, thereby enhancing both potency and selectivity.[3][4] We present detailed synthetic protocols for the preparation of key azaspiro[4.5]decane-based M1 agonists, along with methodologies for their characterization and functional evaluation.

Introduction: The Rationale for Spirocycles in M1 Agonist Design

The quest for selective M1 agonists is a central theme in modern medicinal chemistry. Direct activation of M1 receptors, which are highly expressed in the cortex and hippocampus, offers a therapeutic alternative to acetylcholinesterase inhibitors.[1][5] However, the high sequence homology among muscarinic receptor subtypes has made the development of selective orthosteric agonists notoriously difficult.[5]

The "escape from flatland" principle in drug design advocates for moving away from planar, aromatic structures towards more three-dimensional molecules.[6] Spirocycles, which contain two rings connected by a single common atom, are exemplary scaffolds in this regard.[4][6] Their rigid, well-defined geometries offer several advantages:

  • Conformational Constraint: The rigidity of the spirocyclic core can lock the conformation of a molecule, reducing the entropic penalty upon binding and optimizing the orientation of key pharmacophoric groups for improved target engagement.[4]

  • Enhanced Selectivity: The precise spatial arrangement of substituents on a spirocyclic scaffold can be exploited to maximize interactions with the target receptor (M1) while minimizing off-target binding to other subtypes (M2/M3).[4]

  • Improved Physicochemical Properties: The introduction of spirocyclic, sp3-rich cores can lead to improved solubility, metabolic stability, and overall drug-like properties compared to their non-spirocyclic or aromatic counterparts.[4][7]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to novel chemical matter, enabling the generation of new intellectual property.[6]

This guide focuses on the synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives, a class of compounds that has shown significant promise as selective M1 muscarinic agonists.[8]

General Synthetic Strategy & Workflow

The synthesis of spirocyclic M1 agonists is a multi-step process that requires careful planning and execution. The general workflow encompasses synthesis, purification, structural confirmation, and functional characterization.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation A Starting Material (e.g., 1-Boc-4-piperidone) B Spirocycle Formation (Key Intermediate Synthesis) A->B C Functionalization & Final Compound Assembly B->C D Purification (Chromatography, Recrystallization) C->D E Structural Verification (NMR, LC-MS, HRMS) D->E F Purity Analysis (HPLC, UPLC) E->F G In Vitro Binding Assays (M1-M5 Radioligand Binding) F->G H Functional Assays (e.g., Calcium Flux, PI Hydrolysis) G->H I In Vivo Efficacy Models (e.g., Cognitive Tasks in Rodents) H->I

Caption: High-level experimental workflow for M1 agonist development.

Synthesis Protocol: Preparation of a 1-Oxa-8-azaspiro[4.5]decane Core

This protocol details the synthesis of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, a representative M1 agonist intermediate.[8] The synthesis involves the formation of a key spirocyclic intermediate from commercially available starting materials.

Step 1: Synthesis of 8-benzyl-1-oxa-8-azaspiro[4.5]decan-3-one

This step involves a Reformatsky-type reaction followed by an intramolecular cyclization to construct the core spirocyclic lactone.

  • Rationale: The use of N-benzyl-4-piperidone protects the piperidine nitrogen and provides a scaffold for the initial spirocyclization. The Reformatsky reaction with ethyl bromoacetate is a classic method for forming a β-hydroxy ester, which is poised for subsequent lactonization.

Materials & Reagents:

ReagentMW ( g/mol )MolarityEq.Amount
N-Benzyl-4-piperidone189.26-1.010.0 g
Zinc dust, activated65.38-2.06.9 g
Ethyl bromoacetate167.00-1.513.2 g
Toluene, anhydrous---200 mL
Iodine253.81-catalytic~50 mg

Procedure:

  • To a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add activated zinc dust (6.9 g) and a crystal of iodine.

  • Heat the flask gently under vacuum and then cool to room temperature under a nitrogen atmosphere. This ensures the removal of moisture and activation of the zinc surface.

  • Add anhydrous toluene (50 mL).

  • In a separate flask, prepare a solution of N-benzyl-4-piperidone (10.0 g) and ethyl bromoacetate (13.2 g) in anhydrous toluene (150 mL).

  • Add approximately 10% of this solution to the zinc suspension. The reaction is initiated by gentle warming, evidenced by the disappearance of the iodine color.

  • Once the reaction has started, add the remaining solution dropwise over 1 hour, maintaining a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 2 hours until the starting piperidone is consumed (monitor by TLC).

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

  • Filter the mixture through a pad of Celite® to remove unreacted zinc.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a β-hydroxy ester, is cyclized by dissolving it in toluene containing a catalytic amount of p-toluenesulfonic acid and heating at reflux with a Dean-Stark trap to remove ethanol and water.

  • Purify the resulting lactone by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 8-benzyl-1-oxa-8-azaspiro[4.5]decan-3-one.

Step 2: N-Debenzylation and N-Methylation
  • Rationale: The benzyl protecting group is removed via catalytic hydrogenation, a clean and efficient method. The subsequent N-methylation is achieved via reductive amination, which is a mild and high-yielding procedure that avoids over-alkylation.

Procedure:

  • Dissolve the product from Step 1 in ethanol in a Parr hydrogenation vessel.

  • Add Palladium on carbon (10% w/w, 10 mol%).

  • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 16 hours.

  • Filter the catalyst through Celite® and concentrate the filtrate to yield the secondary amine, 1-oxa-8-azaspiro[4.5]decan-3-one.

  • Dissolve the resulting amine in methanol, add aqueous formaldehyde (37% solution, 1.2 eq.), and acetic acid (catalytic).

  • Stir for 1 hour, then add sodium cyanoborohydride (1.5 eq.) portion-wise.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate. Purify by column chromatography to yield 8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one.

Step 3: α-Methylation
  • Rationale: The final methylation at the C2 position is achieved by deprotonation with a strong base to form the enolate, followed by quenching with an electrophilic methyl source. Low temperature is critical to control the reaction and prevent side products.

Procedure:

  • Dissolve the product from Step 2 in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

  • Add lithium diisopropylamide (LDA, 1.1 eq., 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

  • Stir the resulting enolate solution for 1 hour at -78 °C.

  • Add methyl iodide (1.2 eq.) and allow the reaction to slowly warm to room temperature overnight.

  • Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, dry, and concentrate.

  • Purify the final product, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, by column chromatography.[8]

Compound Characterization

Structural and Purity Analysis

The identity, structure, and purity of the synthesized compounds must be rigorously confirmed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for initial confirmation of the molecular weight of the product in each step and to assess crude purity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound. A purity level of >95% is typically required for biological assays.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation of the spirocyclic core and confirmation of functional group installation.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the final compound.

Table 1: Representative Analytical Data

CompoundMethodExpected ValueObserved ValuePurity
2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-oneHRMS (ESI+)[M+H]⁺ 184.1332184.1330>98% (HPLC)

Biological Evaluation: Assessing M1 Agonist Activity

Once synthesized and characterized, the compounds must be evaluated for their biological activity at muscarinic receptors.

M1 Receptor Signaling Pathway

M1 receptors are Gq-protein coupled receptors. Agonist binding initiates a signaling cascade that results in an increase in intracellular calcium, which serves as a measurable endpoint in functional assays.[5]

G agonist M1 Agonist (Spiro Compound) m1 M1 Receptor agonist->m1 binds gq Gq/11 Protein m1->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor response Cellular Response (e.g., Neuronal Firing) dag->response triggers ca Ca²⁺ Release er->ca ca->response triggers

Caption: Simplified M1 receptor signaling cascade.

Recommended In Vitro Assays
  • Radioligand Binding Assays: Competitive binding assays using cell membranes expressing human M1, M2, M3, M4, and M5 receptors are performed to determine the binding affinity (Ki) of the synthesized compound for each subtype. This is crucial for assessing selectivity.

  • Calcium Mobilization Assay: This is a primary functional assay.[9] CHO or HEK293 cells expressing the human M1 receptor are loaded with a calcium-sensitive dye. The increase in intracellular calcium concentration upon application of the test compound is measured using a fluorescence plate reader. The resulting data are used to determine the potency (EC50) and efficacy (Emax) of the agonist.

  • Phosphoinositide (PI) Hydrolysis Assay: As a downstream confirmation of Gq pathway activation, measuring the accumulation of inositol phosphates (IPs) provides a robust measure of M1 agonism.[8][10]

Table 2: Example Biological Profile for a Selective M1 Agonist

AssayM1M2M3M1 Selectivity
Binding Affinity (Ki, nM) 15>1000>1000>66-fold vs M2/M3
Functional Potency (EC50, nM) 50>10,000>10,000>200-fold vs M2/M3
Efficacy (Emax, % vs ACh) 85% (Partial Agonist)<10%<10%-

Conclusion

The use of spirocyclic intermediates represents a powerful and validated strategy in the design of selective muscarinic M1 agonists. The conformational rigidity and three-dimensional nature of these scaffolds allow medicinal chemists to overcome the significant challenge of achieving subtype selectivity within the highly conserved muscarinic receptor family. The synthetic routes, while often requiring multiple steps, are robust and adaptable. By following systematic protocols for synthesis, purification, and characterization, researchers can efficiently generate novel spirocyclic compounds and evaluate their potential as next-generation therapeutics for cognitive disorders.

References

  • F. de Nanteuil, F. H. T. Du, J. G. V. de la Torre, et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(21), 12491–12531. [Link]

  • I. B. D. D. C. F. M. H. S. S. A. A. (2021). Advances in Spirocyclic Hybrids: Chemistry and Medicinal Actions. Molecules, 26(11), 3121. [Link]

  • Varela MT, Dias GG, de Oliveira LFN, et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Caracoti, A., & Wroblowski, B. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 1-13. [Link]

  • Gara, M., & Knez, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • Saunders, J., Showell, G. A., Baker, R., et al. (1987). Synthesis and characterization of all four isomers of the muscarinic agonist 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-[3][6]dioxolane]. Journal of Medicinal Chemistry, 30(6), 969–975. [Link]

  • Gara, M., & Knez, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • Pugsley, T. A., Shih, Y. H., Akunne, H., et al. (1998). Design and synthesis of m1-selective muscarinic agonists: (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist. Journal of Medicinal Chemistry, 41(14), 2524–2536. [Link]

  • Pio, F., El-Sabbagh, S., & El-Subbagh, H. I. (2021). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Pharmaceuticals, 14(11), 1162. [Link]

  • Sauerberg, P., Olesen, P. H., Nielsen, S., et al. (1992). Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of Medicinal Chemistry, 35(12), 2274–2283. [Link]

  • Shirley, M. A., & Stoltz, B. M. (2017). Asymmetric Synthesis of All-Carbon Quaternary Spirocycles via a Catalytic Enantioselective Allylic Alkylation Strategy. Organic letters, 19(17), 4536–4539. [Link]

  • Iga, Y., Ikarugi, A., Kawamura, K., et al. (1998). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 46(10), 1563–1571. [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., et al. (2012). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 51(35), 8812-8816. [Link]

  • Wanibuchi, F., Konishi, T., Takanaka, T., et al. (1991). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 39(10), 2596–2603. [Link]

  • Wanibuchi, F., Takanaka, T., & Hidaka, K. (1992). Rational Design of Partial Agonists for the Muscarinic M 1 Acetylcholine Receptor. Journal of Medicinal Chemistry, 35(5), 896-902. [Link]

  • Wang, T., Zhang, P., & Sun, J. (2017). Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Chemical Communications, 53(56), 7890-7893. [Link]

  • Bradley, S. J., Molloy, C., Valuskova, P., et al. (2019). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. eLife, 8, e48231. [Link]

  • Wood, M. R., Kim, K., Cho, H. P., et al. (2009). Discovery and Characterization of Novel Allosteric Potentiators of M1 Muscarinic Receptors Reveals Multiple Modes of Activity. Molecular Pharmacology, 76(6), 1213–1225. [Link]

  • Tyagi, V., Bonn, R. B., Fasan, R., & Lewis, J. C. (2015). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. ACS Catalysis, 5(9), 5537–5541. [Link]

  • Pesciaioli, F., & Melchiorre, P. (2015). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews, 44(12), 3925-3938. [Link]

  • Fisher, A. (2008). M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update. Current Alzheimer Research, 4(5), 577–580. [Link]

  • Franz, A. (2012). New Modes of Activation for Enantioselective Catalysis and the Synthesis of Spirocyclic Oxindoles. UCI Department of Chemistry Seminar. [Link]

  • Andersen, K., et al. (2018). Spirocyclic compounds as agonists of the muscarinic m1 receptor and/or m4 receptor.
  • Jakubik, J., El-Fakahany, E. E., & Boulos, J. (2014). Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish. Journal of Pharmacology and Experimental Therapeutics, 351(2), 373–384. [Link]

  • Grygorenko, O. O., & Radchenko, D. S. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-35. [Link]

  • van der Westhuizen, E. T., & Christopoulos, A. (2022). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Neuronal Signaling, 6(2), NS20210004. [Link]

  • Koshizuka, T., Ono, M., Kikkawa, H., et al. (2018). Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Bioorganic & Medicinal Chemistry Letters, 28(19), 3217–3221. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. M1 receptor. (n.d.). Retrieved February 12, 2026, from [Link]

  • Asai, M., et al. (2011). Spiro-piperidine compounds as chemokine receptor antagonists and medicinal use thereof.

Sources

Troubleshooting & Optimization

Solubility issues with 3-(benzyloxy)-1-oxa-8-azaspiro[4.5]decane salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the physicochemical challenges associated with 3-(benzyloxy)-1-oxa-8-azaspiro[4.5]decane and its salts.

This molecule presents a classic "amphiphilic conflict" : it possesses a highly lipophilic tail (benzyloxy group, LogP contribution ~2.5) attached to a polar, rigid spirocyclic amine core. When converted to a salt, the ionic headgroup fights the greasy tail, leading to two primary failure modes: "Oiling Out" during purification and Precipitation during biological assay preparation .

Status: Active Ticket Type: Physicochemical Troubleshooting Assigned Specialist: Senior Application Scientist[1]

Part 1: The Core Problem (Root Cause Analysis)

Users typically encounter solubility issues in two distinct phases. Identify your phase to jump to the relevant solution.

PhaseSymptomThe Physicochemical Cause
Synthesis & Purification The salt forms a sticky gum or oil instead of a white powder.[1]Liquid-Liquid Phase Separation (LLPS). The lattice energy of the salt is lower than the energy required to solvate the lipophilic benzyloxy group, causing the salt to melt into a "solvent-rich oil" rather than crystallize.[1]
Biological Assay The compound precipitates in buffer (PBS/Media) upon dilution from DMSO.The "Pop-Out" Effect. The salt is soluble in DMSO, but upon hitting aqueous buffer (pH 7.4), the local pH micro-environment may shift, or the "common ion effect" (from NaCl in PBS) forces the greasy salt out of solution.

Part 2: Troubleshooting Synthesis & Crystallization (Oiling Out)

If your salt is "oiling out" (forming a separate liquid phase) during recrystallization, standard cooling methods will fail. You must alter the thermodynamic landscape.

Diagnostic Workflow

SolubilityTroubleshooting Start Issue: Salt Oils Out Instead of Crystallizing CheckSolvent Check Solvent System Start->CheckSolvent SingleSolvent Single Solvent Used? CheckSolvent->SingleSolvent SwitchDual Switch to Dual Solvent (Solvent + Antisolvent) SingleSolvent->SwitchDual Yes CheckTemp Check Temperature Delta SingleSolvent->CheckTemp No (Already Dual) Seed Seed at Cloud Point SwitchDual->Seed SlowCool Reduce Cooling Rate (Avoid Thermal Shock) CheckTemp->SlowCool SlowCool->Seed ChangeIon Change Counter-ion (HCl -> Oxalate/Tosylate) Seed->ChangeIon Still Oiling?

Figure 1: Decision tree for remediating oiling-out phenomena in spirocyclic amine salts.

Protocol A: The "Dual-Solvent" Remediation

Use this when the HCl salt forms a gum.[1]

Theory: Spirocyclic amine salts are often too soluble in alcohols (methanol/ethanol) and insoluble in ethers. You need a "Goldilocks" zone.[1]

  • Dissolution: Dissolve the crude oil in the minimum amount of warm Isopropanol (IPA) . Do not use Methanol (too strong).

  • Cloud Point: Add Ethyl Acetate (EtOAc) or MTBE dropwise to the warm solution until a faint turbidity (cloudiness) persists.

  • The Critical Step (Seeding): If you have any solid crystals from a previous batch, add a speck now. If not, scratch the glass side-wall vigorously with a glass rod.[1]

  • Insulation: Wrap the flask in aluminum foil and turn off the heat. Allow it to cool to room temperature over 4 hours. Do not put it in an ice bath yet.[1]

  • Result: The slow cooling prevents the "metastable oil phase" and favors the crystal lattice.

Protocol B: Counter-Ion Switching

Use this if HCl persists as an oil.[1]

HCl salts of benzyloxy-spirocycles are often hygroscopic and low-melting.[1] Switching to a larger, organic counter-ion often fixes this by increasing lattice energy through pi-stacking (benzyloxy ring + counter-ion ring).

  • Recommended Counter-ion: Oxalic Acid or p-Toluenesulfonic Acid (Tosylate) .[1]

  • Why? Oxalates often form stable, high-melting solids with spiro-amines due to bidentate hydrogen bonding.[1] Tosylates add bulk that helps pack against the benzyloxy group.

Part 3: Troubleshooting Biological Assay Solubility

Researchers often report: "My 10mM DMSO stock is clear, but it crashes out when I add it to the cell media."

The Mechanism

The 3-benzyloxy group makes the molecule lipophilic.[1] Even as a salt, if the concentration is high (>10 µM) in the assay, the "hydrophobic effect" drives the molecules to aggregate. Furthermore, in high-salt buffers (PBS), the "Salting Out" effect reduces solubility.

Optimization Guide
VariableAdjustmentRationale
Stock Solvent DMSO (Standard)Ensure the stock is anhydrous.[1] Water in DMSO promotes degradation of spiro-salts over time.[1]
Intermediate Dilution Serial dilute in DMSO first Do not dilute the 10mM stock directly into water. Make a 100x stock in DMSO, then spike into media.
Buffer Additive HP-β-Cyclodextrin (0.5 - 2%) Cyclodextrins encapsulate the benzyloxy tail, keeping the molecule soluble in aqueous media without affecting the pharmacophore.[1]
pH Sensitivity Keep pH < 7.0 if possible The pKa of the piperidine nitrogen is ~10. At pH 7.4, a small fraction exists as the free base, which is insoluble. Slightly acidic buffers (pH 6.5) improve solubility significantly.

Part 4: Frequently Asked Questions (FAQs)

Q1: I tried the IPA/EtOAc recrystallization, but it still oiled out. What now? A: You likely cooled it too fast. Re-heat to dissolve the oil. Add slightly more IPA (good solvent) to move away from the saturation point. Then, submerge the flask in a warm water bath and let the bath cool down overnight. This "heat mass" slows the cooling rate, allowing the crystal lattice to organize before the oil phase separates.

Q2: Is the free base better than the salt for handling? A: Generally, no. The free base of 3-(benzyloxy)-1-oxa-8-azaspiro[4.5]decane is likely a viscous oil or a low-melting waxy solid that oxidizes more easily.[1] The salt form (even if oily initially) is chemically more stable. If you must store it, store as the salt at -20°C.[1]

Q3: Can I use water to recrystallize the HCl salt? A: Avoid water. While the salt is water-soluble, the high lipophilicity of the benzyloxy group means that as you cool a water solution, the compound will form a gummy emulsion (micelles) rather than crystals. Use anhydrous organic solvents (IPA, Ethanol, Acetone).

Q4: Why does my LCMS show a split peak for this compound? A: This is a spiro-compound.[1] Depending on the synthesis, you may have a mixture of diastereomers (cis/trans relative to the benzyloxy group and the spiro-ring orientation). These isomers have different solubilities and crystallization properties.[1] If you cannot crystallize the mixture, you may need to separate the isomers via Prep-HPLC first.

References

  • Spirocyclic Scaffold Properties

    • Enamine. "Spirocycles for Improved Solubility." Discusses the physicochemical advantages and handling of oxa-azaspiro scaffolds.
  • Oiling Out & Crystallization Theory

    • Chemistry LibreTexts. "Troubleshooting: Oiling Out.
  • Salt Selection for Lipophilic Amines

    • Merck Millipore.[1] "Improving API Solubility by Salt and Cocrystal Formation." Provides data on counter-ion selection (Tosylate/Oxalate) for lipophilic bases.

  • Specific Molecule Data (1-oxa-8-azaspiro[4.5]decane)

    • PubChem.[1][2][3][4] "8-Azaspiro[4.5]decane Compound Summary." Provides physical property data (LogP, H-bond donors) relevant to solubility predictions.

Sources

Preventing ring opening during spiro-piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spiro-Piperidine Synthesis & Stability

Ticket ID: SP-PIP-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Prevention of Core Fragmentation (Ring Opening) During Synthesis and Functionalization

Overview: The Thermodynamic Trap

Spiro-piperidines (particularly spiro[indoline-3,4'-piperidine] and spiro[isobenzofuran-1,4'-piperidine] scaffolds) are high-value targets in GPCR and ion-channel drug discovery. However, they suffer from a critical vulnerability: The Retro-Mannich Fragmentation .

Unlike standard piperidines, the spiro-quaternary carbon is often flanked by heteroatoms (N or O) that can stabilize a carbocation or iminium ion. If the structural electronics are not "locked," the thermodynamic drive to relieve steric strain will trigger ring opening, destroying your scaffold.

This guide provides the protocols to diagnose, prevent, and remediate these failures.

Module 1: The Retro-Mannich Trap (Spiro-indolines)

Symptom: You successfully formed the spiro-ring, but during silica chromatography, acidic workup, or N-deprotection, the compound decomposes into a tryptamine derivative or an amorphous mixture.

Root Cause: The lone pair on the indoline nitrogen (


) donates electron density into the aromatic ring, triggering the cleavage of the 

bond. This expels the piperidine nitrogen (

) as an iminium species. This is the Retro-Mannich reaction .

Diagnostic Diagram (The Failure Pathway):

RetroMannich Spiro Intact Spiro-Indoline (Strained Core) Transition Transition State (N-Lone Pair Push) Spiro->Transition Acid/Heat Unprotected N Open Ring Open Species (Iminium + Indole) Transition->Open C-C Bond Cleavage Hydrolysis Final Decomposition (Tryptamine deriv.) Open->Hydrolysis H2O / Workup Protect PREVENTION: Acyl/EWG on Indoline N Protect->Spiro Locks Lone Pair

Figure 1: The Retro-Mannich fragmentation pathway. The reaction is driven by the electron donation from the indole nitrogen, leading to C-C bond cleavage.

Troubleshooting Protocol:

Q: How do I stop the ring from opening during deprotection? A: You must electronically deactivate the indoline nitrogen before manipulating the piperidine ring.

  • The "EWG-Lock" Strategy:

    • Step 1: Ensure the indoline nitrogen (

      
      ) bears an Electron-Withdrawing Group (EWG).
      
    • Recommended Groups: Acetyl (-Ac), Tosyl (-Ts), or Carbamate (-Boc/-Cbz).

    • Mechanism: The EWG delocalizes the nitrogen lone pair into the carbonyl/sulfonyl group, preventing it from participating in the retro-Mannich push.

    • Evidence: Unprotected spiro-indolines degrade rapidly in acidic media, while N-acetyl variants remain stable even in refluxing TFA [1].

  • The "Steric-Brake" Strategy:

    • If N-protection is impossible due to SAR requirements, introduce substituents at the C2 position of the indoline.

    • Logic: Bulky groups (gem-dimethyl) at C2 create a "Thorpe-Ingold" effect that thermodynamically favors the closed ring form over the open chain [2].

Experimental Check:

Condition Outcome Recommendation

| N-H (Indoline) | High Risk (Retro-Mannich) | Immediate acetylation (


, Pyridine). |
| N-Alkyl (Indoline) | Medium Risk  | Avoid strong Lewis acids; keep T < 40°C. |
| N-Acyl/Tosyl | Stable  | Safe for acidic deprotection (e.g., Boc removal). |

Module 2: Nucleophilic Ring Opening (Strained Systems)

Symptom: During alkylation of the piperidine nitrogen, you observe linear byproducts or polymerization instead of the desired N-alkylated spiro-product.

Root Cause: If your spiro-synthesis involves an intermediate aziridinium ion or a strained spiro-epoxide, nucleophiles (even weak ones) will attack the least hindered carbon, often snapping the ring open rather than substituting at the nitrogen.

Troubleshooting Protocol:

Q: Why am I getting linear ethers/amines instead of my spiro-cycle? A: Your reaction temperature is enabling the thermodynamic ring-opening product.

  • Temperature Control (Kinetic vs. Thermodynamic):

    • Perform alkylations at -78°C to -20°C .

    • Ring opening is generally the thermodynamic pathway (high activation energy). N-alkylation is the kinetic pathway. Keeping the energy low favors the kinetic product.

  • Solvent Switch:

    • Avoid: Polar protic solvents (MeOH, EtOH) which stabilize the open-chain transition states.

    • Use: Non-polar, non-nucleophilic solvents like DCM or Toluene.

  • Lewis Acid Selection (For Spiro-Ether Synthesis):

    • If closing a ring via Prins or Aza-Prins cyclization, the choice of acid determines reversibility.

    • Protocol: Use TMSOTf or TiCl4 at low temperatures. Avoid

      
       if the product is unstable, as it can catalyze the retro-reaction [3].
      

Module 3: Synthesis Failure (Ring Closing Metathesis - RCM)

Symptom: The precursor diene is synthesized, but the Grubbs catalyst fails to close the spiro-ring, resulting in oligomers.

Root Cause: Formation of a quaternary spiro-center is entropically disfavored. Without pre-organization, the chain ends never meet.

Troubleshooting Protocol:

Q: The RCM isn't working. Is the catalyst dead? A: Likely not. The conformation is wrong.

  • Enforce the Gem-Dialkyl Effect:

    • Ensure the carbon adjacent to the spiro-center has bulky substituents. This pre-organizes the chain into a "turn" conformation, bringing the alkenes into proximity.

  • Catalyst Poisoning Check:

    • Spiro-piperidines contain basic nitrogens. These coordinate to the Ruthenium in Grubbs catalysts, killing activity.

    • Fix: Add Ti(OiPr)4 or CSA (Camphorsulfonic acid) to the reaction mixture. This complexes the basic nitrogen, freeing the catalyst to perform the metathesis [4].

Decision Tree: Saving Your Scaffold

Troubleshooting Start Issue Detected: Ring Instability / Failure CheckType Identify Core Structure Start->CheckType Indoline Spiro-Indoline / Oxindole CheckType->Indoline Other Spiro-Ether / Lactam CheckType->Other CheckN Is Indoline N Protected? Indoline->CheckN CheckRCM Is this an RCM reaction? Other->CheckRCM YesProt Check Acid Strength (Switch to weak acid) CheckN->YesProt Yes NoProt CRITICAL FAILURE: Retro-Mannich Risk CheckN->NoProt No Action1 Action: Acylate/Tosyl Indoline N immediately NoProt->Action1 YesRCM Add Lewis Acid (Ti) to mask basic Nitrogen CheckRCM->YesRCM Yes NoRCM Check Temperature (Cool to -78°C) CheckRCM->NoRCM No

Figure 2: Technical Support Decision Tree for diagnosing spiro-cyclic failures.

References

  • Carpino, L. A., et al. (2001). "Spiro(indoline-3,4'-piperidine) growth hormone secretagogues as ghrelin mimetics."[1] Bioorganic & Medicinal Chemistry Letters, 11(14), 1955-1957.[1] Link

  • Zhao, Y., et al. (2014). "Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles." Journal of Medicinal Chemistry, 57(21), 9211–9228. Link

  • Griggs, S. D., et al. (2018). "Strategies for the Synthesis of Spiropiperidines – A Review of the Last 10 Years." Organic & Biomolecular Chemistry, 16, 4190-4217. Link

  • Compain, P. (2007). "Olefin Metathesis of Amine-Containing Systems: Beyond the Poisoning Effect." Advanced Synthesis & Catalysis, 349(11-12), 1829–1846. Link

Sources

Technical Support Center: Purification of Oily Spiro-Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: SPIRO-PUR-001 Subject: Troubleshooting isolation, purification, and solidification of lipophilic spirocyclic amines.

Executive Summary

Spiro-amine intermediates (e.g., spiro[3.3]heptanes, spiro[piperidine-4,3'-pyrrolidines]) are critical scaffolds in modern drug discovery due to their high


 character and novel vector positioning. However, they present a unique purification paradox:
  • High Lipophilicity: They dissolve poorly in polar acidic media used for standard amine salts.

  • Basic Nitrogen: They streak aggressively on silica gel due to interaction with acidic silanols.

  • Conformational Flexibility: The spiro-fusion often disrupts crystal lattice packing, resulting in persistent "oils" rather than solids.

This guide provides a decision-matrix approach to purifying these difficult intermediates, moving beyond standard protocols to specialized "tricks of the trade."

Part 1: Diagnostic & Strategy Selection

Before committing to a method, assess the crude mixture. Spiro-amines often trap solvents (DCM, THF) in their amorphous oily state, mimicking impurities.

The "Oil" Decision Matrix Use this workflow to determine the primary purification route.

PurificationStrategy Start Crude Oily Spiro-Amine PurityCheck Purity Check (LCMS/NMR) Start->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity Clean Crude LowPurity Purity < 85% PurityCheck->LowPurity Dirty Crude SaltScreen Method C: Salt Formation & Crystallization (Solidification) HighPurity->SaltScreen AcidBase Method A: Acid-Base Extraction (Remove neutrals) LowPurity->AcidBase Neutral Impurities Flash Method B: Modified Flash Chromatography (Remove isomers/byproducts) LowPurity->Flash Polar/Closely Eluting Impurities AcidBase->SaltScreen Flash->SaltScreen Decision Is it still an oil? SaltScreen->Decision Decision->SaltScreen Oiled Out (Retry with different acid/solvent) FinalSolid Final Solid Product Decision->FinalSolid Crystals Formed

Figure 1: Strategic decision tree for processing crude oily amines. Prioritize bulk cleanup before attempting crystallization.

Part 2: Chromatographic Purification (Method B)

The Problem: Secondary and tertiary spiro-amines interact strongly with the acidic silanol groups (


) on silica gel, leading to peak tailing (streaking) and poor recovery.
Protocol: The "Ammonia-Doped" Mobile Phase

Do not rely solely on Triethylamine (TEA). TEA can be difficult to remove from high-boiling oils. Ammonium hydroxide (


) is superior for spiro-amines as it is volatile and effectively suppresses silanol ionization.

Reagents:

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium Hydroxide (28-30%

    
     in water)
    

Step-by-Step:

  • Prepare Modifier Solution: Create a stock solution of 10%

    
     in MeOH . (e.g., 100 mL 
    
    
    
    + 900 mL MeOH). Note: This solution is stable for 1 week.
  • Column Equilibration: Flush the silica column with 3 CV (Column Volumes) of 95:5 DCM:(10%

    
    /MeOH) to deactivate silanols before loading the sample.
    
  • Sample Loading: Dissolve the oily amine in a minimum volume of DCM. If the oil is very viscous, add a trace of MeOH, but avoid precipitating the amine.

  • Elution Gradient:

    • Start: 100% DCM.

    • Ramp: 0% to 20% of the Modifier Solution (Resulting in effectively 0-2%

      
       and 0-20% MeOH).
      
    • Observation: The spiro-amine usually elutes as a sharp band once the ammonia concentration creates a "basic front."

Troubleshooting Table: Chromatography

SymptomProbable CauseCorrective Action
Broad Tailing Silanol interactionSwitch modifier from TEA to

. Increase modifier concentration to 2%.
Fronting Solubility mismatchSample solvent is too strong (e.g., pure MeOH). Load as a dry pack on Celite or use minimal DCM.
Product Stuck Formation of HCl salt on columnIf the crude was an HCl salt, free-base it before loading, or add 1% TEA to the mobile phase to displace the acid.

Part 3: Salt Formation & Crystallization (Method C)

The Problem: Spiro-amines are "greasy." When you add acid, they often form a gummy oil ("oiling out") instead of a crystal lattice because the lattice energy cannot overcome the solvation energy of the lipophilic spiro-core.

Protocol: The "Anti-Solvent" Drop Method

This method controls supersaturation to prevent oiling out.

Recommended Acids:

  • Oxalic Acid: Excellent for spiro-amines; forms rigid H-bond networks that bridge the spiro-scaffold.

  • Fumaric Acid: Good for non-hygroscopic salts.

  • HCl (Ethereal): Standard, but often leads to hygroscopic gums with spiro-amines.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of the spiro-amine oil in a "Good Solvent" (e.g., Ethyl Acetate or Isopropanol). Do not use DCM; it is too good a solvent for the salt.

  • Acid Addition: Dissolve 1.0 eq of Acid (e.g., Oxalic acid) in a minimum amount of warm Ethanol.

  • Mixing: Add the acid solution dropwise to the amine solution with vigorous stirring at room temperature.

  • The "Cloud Point":

    • Scenario A (Precipitate): White solid forms. Filter and wash.

    • Scenario B (Oil/Gum): The mixture turns cloudy and settles as a gum. STOP.

Troubleshooting "Oiling Out" (The Gum Scenario)

If your salt oils out, follow this recovery logic:

OilingOut Oil Salt Oiled Out Heat 1. Heat to Reflux (Redissolve) Oil->Heat AddPolar 2. Add Polar Solvent (MeOH/EtOH) dropwise Heat->AddPolar Until Homogeneous Cool 3. Slow Cool (Insulate flask) AddPolar->Cool Seed 4. Seed/Scratch Cool->Seed Crystal Crystalline Solid Seed->Crystal

Figure 2: Recovery workflow for oiled-out amine salts. The key is to redissolve the oil by heating and adding just enough polar solvent to maintain solubility at high temp, then cooling slowly.

Critical Tip: If the oil persists, sonicate the mixture. Sonication can disrupt the amorphous phase and induce nucleation in spiro-amine salts.

Part 4: Acid-Base Extraction (Method A)

The Problem: Sometimes the "oil" is simply the amine holding onto 10% impurities. A rigorous pH swing can clean this up without chromatography.

Protocol:

  • Dissolve: Take the crude oil in EtOAc or MTBE (Methyl tert-butyl ether).

  • Extract (Acid): Wash with 1M aqueous HCl (3x). The spiro-amine moves to the water layer (

    
    ). Neutral impurities stay in the organic layer.
    
    • Check: If the amine is very lipophilic (e.g., has large benzyl/biphenyl groups), it might form an insoluble gum at the interface. If so, use a larger volume of water or add 10% MeOH to the aqueous phase.

  • Discard Organic: The organic layer contains non-basic impurities.

  • Basify: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until

    
    . The amine will crash out as an oil or solid.
    
  • Extract (Base): Extract the cloudy aqueous mixture with DCM (3x).

  • Dry & Concentrate: Dry over

    
     (Sodium Sulfate) and concentrate.
    

Frequently Asked Questions (FAQ)

Q: My spiro-amine decomposes on silica even with TEA. What now? A: Switch to Alumina (Neutral, Grade III) . Alumina is far less acidic than silica and tolerates sensitive amines well. Alternatively, use "Reverse Phase C18" with a high pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10). Modern C18 columns are stable at high pH and provide excellent separation for amines without tailing.

Q: I formed the Oxalate salt, but it's a hygroscopic goo. A: Try Fumaric acid or Maleic acid . These often form less hygroscopic salts than oxalate or HCl. If you must use the oxalate, dry it in a vacuum oven at 40°C over


 for 24 hours; sometimes the "goo" is just a hydrate that needs aggressive drying to solidify.

Q: Can I distill spiro-amines? A: Generally, no . Most functionalized spiro-amines have boiling points >150°C at high vacuum and are prone to thermal decomposition (Hofmann elimination) or oxidation. Kugelrohr distillation is only recommended for very simple, low-molecular-weight spiro-amines (MW < 200).

References

  • University of Rochester. Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Teledyne ISCO. Purification Strategies for Amines and Heterocycles. Retrieved from [Link]

  • Siau, W.Y., Bode, J.W. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents. J. Am. Chem. Soc. Retrieved from [Link]

  • LibreTexts Chemistry. Troubleshooting Crystallization: Oiling Out. Retrieved from [Link]

  • Master Organic Chemistry. Purification of Amines via Acid-Base Extraction. Retrieved from [Link]

Technical Support Center: Stability of 1-oxa-8-azaspiro[4.5]decane Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-oxa-8-azaspiro[4.5]decane. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this spirocyclic scaffold under acidic conditions. Our goal is to equip you with the foundational knowledge and practical methodologies to anticipate and address stability challenges in your experimental workflows.

Introduction: The Duality of Acidity in Spiroketal Chemistry

The 1-oxa-8-azaspiro[4.5]decane core is a valuable building block in medicinal chemistry, often imparting favorable physicochemical properties to drug candidates.[1][2] However, the inherent nature of the spiroketal and the basicity of the azaspiro nitrogen present a unique stability profile, particularly in acidic environments. While acid catalysis is frequently employed in the synthesis of spiroketals, the same conditions can promote their hydrolysis, leading to ring-opening and potential loss of biological activity.[3][4] This guide will dissect the factors governing this stability and provide actionable protocols for its assessment.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1-oxa-8-azaspiro[4.5]decane derivative is showing signs of degradation in an acidic formulation. What is the likely chemical pathway of this degradation?

A1: Understanding the Acid-Catalyzed Hydrolysis Pathway

Under acidic conditions, the most probable degradation pathway for 1-oxa-8-azaspiro[4.5]decane is acid-catalyzed hydrolysis of the spiroketal moiety. This process is initiated by the protonation of one of the oxygen atoms in the spiroketal, which weakens the C-O bond and makes the spirocyclic carbon susceptible to nucleophilic attack by water. The key steps are:

  • Protonation of the Spiroketal Oxygen: The ether oxygen of the tetrahydrofuran ring is protonated by a hydronium ion (H₃O⁺) in the acidic medium. This is a rapid and reversible step.

  • Ring Opening to Form a Hemiketal: The protonation of the oxygen atom facilitates the cleavage of one of the C-O bonds of the spirocenter, leading to the formation of a more stable tertiary carbocation, which is then attacked by water to form a hemiketal intermediate.

  • Protonation of the Piperidine Nitrogen: Concurrently, the basic nitrogen atom of the piperidine ring will be protonated in an acidic environment. This protonation can influence the overall electron density and conformation of the molecule, potentially affecting the rate of hydrolysis.

  • Further Hydrolysis to a Dihydroxy Ketone: The hemiketal can undergo further hydrolysis to yield a dihydroxy ketone, the ring-opened degradation product.

This degradation pathway is analogous to the acid-catalyzed hydrolysis of esters and other acetals.[3][4][5][6][7]

Visualizing the Degradation Pathway:

G cluster_0 Acid-Catalyzed Hydrolysis of 1-oxa-8-azaspiro[4.5]decane A 1-oxa-8-azaspiro[4.5]decane B Protonated Spiroketal A->B + H₃O⁺ C Ring-Opened Hemiketal Intermediate B->C Ring Opening D Dihydroxy Ketone Degradant C->D + H₂O, - H₃O⁺

Caption: Hypothesized degradation pathway of 1-oxa-8-azaspiro[4.5]decane in acid.

Q2: How can I experimentally determine the stability of my 1-oxa-8-azaspiro[4.5]decane compound under specific acidic conditions?

A2: Implementing a Forced Degradation Study

A forced degradation study, also known as stress testing, is a systematic way to evaluate the intrinsic stability of a drug substance by subjecting it to conditions more severe than those it would experience during storage.[8][9][10][11] This will help you identify potential degradation products and develop a stability-indicating analytical method.

Experimental Protocol: Forced Acidic Degradation

  • Preparation of Stock Solution: Prepare a stock solution of your 1-oxa-8-azaspiro[4.5]decane derivative of known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Pipette a known volume of the stock solution into several vials.

    • Add an equal volume of an acidic solution to achieve the desired final acid concentration. Common choices include 0.1 M HCl, 0.01 M HCl, and buffers at various acidic pH values (e.g., pH 2, 4, 6).

    • Include a control sample with the addition of water instead of acid.

  • Incubation:

    • Incubate the vials at a controlled temperature. A common starting point is 40°C or 60°C.

    • For kinetic studies, pull samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Quenching and Preparation:

    • At each time point, withdraw an aliquot of the sample and immediately neutralize it with a stoichiometric amount of a base (e.g., NaOH) to stop the degradation reaction.

    • Dilute the neutralized sample with the mobile phase of your analytical method to a suitable concentration for analysis.

  • Analysis:

    • Analyze the samples using a stability-indicating analytical method, such as HPLC or UPLC.[12]

Experimental Workflow Diagram:

G cluster_1 Forced Degradation Experimental Workflow prep Stock Solution Preparation 1 mg/mL in MeCN stress Acid Stress 0.1 M HCl, 60°C prep->stress sampling Time Point Sampling 0, 2, 4, 8, 24h stress->sampling quench Neutralization Stoichiometric NaOH sampling->quench analysis HPLC/UPLC Analysis Quantify Parent & Degradants quench->analysis

Caption: Workflow for a forced acidic degradation study.

Q3: What analytical techniques are best suited for monitoring the stability of 1-oxa-8-azaspiro[4.5]decane and its degradation products?

A3: Selecting a Stability-Indicating Analytical Method

The primary goal is to use a method that can separate the parent compound from its degradation products, ensuring that the quantification of the parent compound is not interfered with by any degradants.[10]

Analytical TechniqueStrengthsConsiderations
High-Performance Liquid Chromatography (HPLC) with UV Detection Widely available, robust, and provides quantitative data.[13]The parent compound and its degradants must have a UV chromophore. The ring-opened product may have a different UV spectrum.
Ultra-Performance Liquid Chromatography (UPLC) with UV Detection Faster analysis times and better resolution compared to HPLC.Higher operating pressures require specialized equipment.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Provides structural information about the degradation products, aiding in their identification.[12] Highly sensitive and specific.More complex instrumentation and data analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can provide definitive structural elucidation of degradation products.Lower sensitivity compared to chromatographic methods, may require isolation of degradants.

Recommended Starting HPLC Method:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient will help in separating compounds with different polarities.

  • Detection: UV detection at a wavelength where the parent compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

Q4: I have identified a major degradation product. How can I confirm its structure?

A4: Structural Elucidation of Degradants

Once a significant degradation product is observed and separated, its structural identification is crucial.

  • LC-MS/MS Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide strong evidence for the proposed structure of the ring-opened dihydroxy ketone.

  • Preparative HPLC and NMR: If the degradation product is formed in sufficient quantities, it can be isolated using preparative HPLC. The isolated compound can then be analyzed by ¹H and ¹³C NMR spectroscopy for unambiguous structure determination.

Q5: Are there formulation strategies to improve the stability of 1-oxa-8-azaspiro[4.5]decane derivatives in acidic media?

A5: Formulation Approaches for Enhanced Stability

Improving the stability of your compound in an acidic environment is a key aspect of formulation development.

  • Buffering Agents: The use of appropriate buffer systems can help maintain the pH of the formulation in a range where the compound is most stable.[14] The stability of many nitrogen-containing heterocyclic compounds is pH-dependent.[15][16][17]

  • Excipient Compatibility: Ensure that other excipients in the formulation do not contribute to the degradation. For example, some excipients may have acidic impurities.

  • Lyophilization: For parenteral formulations, lyophilization (freeze-drying) can significantly improve the long-term stability by removing water, which is a reactant in the hydrolysis process. The lyophilized product can then be reconstituted with a suitable vehicle just before use.

  • Non-aqueous Formulations: If feasible for the intended application, formulating the compound in a non-aqueous vehicle can prevent hydrolysis.

Conclusion

The stability of 1-oxa-8-azaspiro[4.5]decane under acidic conditions is a critical parameter that requires careful consideration during drug development. A thorough understanding of the potential degradation pathways, coupled with robust experimental design and the use of appropriate analytical techniques, will enable researchers to develop stable and effective formulations. This guide provides a foundational framework for addressing these challenges, and our team of application scientists is available for further consultation on your specific projects.

References

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • (PDF) Forced Degradation Analysis Of Spiramycin And Characterization Of Degradation Product By Rp-Hplc And Lc-Ms/Ms. (2022, September 6). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved February 12, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved February 12, 2026, from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved February 12, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved February 12, 2026, from [Link]

  • Acid-catalyzed ester hydrolysis | Organic chemistry | Khan Academy. (2014, March 12). YouTube. Retrieved February 12, 2026, from [Link]

  • Kinetic studies in ester hydrolysis. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • Kinetic study on the acid-catalyzed hydrolysis of cellulose to levulinic acid. (n.d.). University of Groningen. Retrieved February 12, 2026, from [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). YouTube. Retrieved February 12, 2026, from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved February 12, 2026, from [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (n.d.). Open Access Research Journal of Chemistry and Pharmacy. Retrieved February 12, 2026, from [Link]

  • Mechanisms of lactone hydrolysis in acidic conditions. (2013, July 19). PubMed. Retrieved February 12, 2026, from [Link]

  • Impact of temperature, pH, and salinity changes on the physico-chemical properties of model naphthenic acids. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023, December 3). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. (2020, July 15). National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020, July 15). PubMed. Retrieved February 12, 2026, from [Link]

  • 8-oxa-1-azaspiro[4.5]decane (C8H15NO). (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • 1-Oxa-4-azaspiro[4.5]decane-4-ethanol - Substance Details. (n.d.). US EPA. Retrieved February 12, 2026, from [Link]

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

Validation & Comparative

Crystal Structure Analysis of Spiro-Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Solid-State Guide for Drug Development

Executive Summary

Spiro-piperidines represent a privileged scaffold in modern medicinal chemistry, particularly for GPCR ligands (e.g.,


-opioid, 

receptors) and ion channel blockers. However, their conformational rigidity and lipophilicity often present solubility challenges. Converting these free bases into Hydrochloride (HCl) salts is the standard remediation strategy, yet it introduces complex solid-state behaviors including polymorphism and hygroscopicity.

This guide objectively compares the solid-state performance of Spiro-Piperidine HCl Salts against their Free Base counterparts and Alternative Salts (e.g., Fumarate). It synthesizes crystallographic data, stability profiles, and solubility metrics to guide researchers in solid form selection.

Part 1: Comparative Analysis – HCl Salt vs. Alternatives

The decision to crystallize a spiro-piperidine as an HCl salt fundamentally alters its physicochemical profile. The following analysis highlights the trade-offs based on lattice energy, hydrogen bond (HB) topology, and biopharmaceutical performance.

1. Crystal Packing & Structural Topology

The primary advantage of the HCl salt is the introduction of a strong, charge-assisted hydrogen bond donor (


).
  • Free Base: Typically relies on weak

    
     or 
    
    
    
    interactions. Packing is often dominated by Van der Waals forces, leading to lower melting points and "slippage" planes that can result in poor tabletability.
  • HCl Salt: The chloride ion (

    
    ) acts as a multi-point bridging acceptor. In spiro-piperidines, the protonated piperidine nitrogen (
    
    
    
    ) forms strong charge-assisted H-bonds (
    
    
    ), often creating 1D chains or 2D sheets. This "ionic pinning" restricts the conformational flexibility of the spiro-ring system, leading to higher lattice energy.

Comparison of Lattice Features:

FeatureFree Base (Spiro-Piperidine)Hydrochloride Salt (Spiro-Piperidine

HCl)
Impact on Development
Primary Interaction VdW, Weak H-bondsIonic (

)
HCl salts generally have higher MPs (

C).
Space Group Often Low Symmetry (

,

)
Higher Symmetry Potential (

,

)
Better packing efficiency in salts.
Conformation Flexible (Chair/Twist-Boat equilibrium)Locked (Chair typically favored)Salts provide clearer SAR data by locking bioactive conformers.
Hygroscopicity Low (Hydrophobic)Moderate to HighHCl salts require tight humidity control during processing.
2. Solubility & Dissolution Performance

Experimental data consistently shows that HCl salts of spiro-piperidines exhibit superior aqueous solubility compared to free bases, but they face competition from other counter-ions (e.g., tartrate) which may offer better buffering capacity.

  • Mechanism: The high solvation energy of the

    
     ion drives the dissolution of the crystal lattice.
    
  • Common Pitfall: The "Common Ion Effect" in the stomach (high

    
    ) can suppress the solubility of HCl salts in vivo compared to other salts like mesylates.
    
3. Representative Data: Thermal & Structural Metrics

Data derived from aggregate analysis of spiro-cyclic inhibitors (e.g., MmpL3 inhibitors, ASH1L inhibitors).

ParameterFree BaseHCl SaltFumarate Salt (Alternative)
Melting Point (

)

C

C (Decomp.)

C
Aq. Solubility (pH 7)

mg/mL

mg/mL

mg/mL
Crystal Habit Platy/Needles (Prone to capping)Prismatic/BlockyVariable
Hirshfeld

N/A

contribution
N/A
Part 2: Experimental Protocol – Crystallization & Structure Solution

Growing X-ray quality crystals of spiro-piperidine HCl salts is notoriously difficult due to their tendency to "oil out" or form microcrystalline powders. The following protocol utilizes a self-validating vapor diffusion method .

Workflow Diagram

The following diagram outlines the critical decision pathways for salt selection and structure solution.

G Start Spiro-Piperidine Free Base SaltScreen Salt Screening (HCl, HBr, Fumaric, Tartaric) Start->SaltScreen SolubilityTest Solubility Assessment (pKa & logP) SaltScreen->SolubilityTest Decision Is pKa(base) - pKa(acid) > 3? SolubilityTest->Decision HClRoute HCl Salt Selected Decision->HClRoute Yes (Stable Salt) AltRoute Co-Crystal / Weak Salt Decision->AltRoute No (Unstable) Crystallization Crystallization Method: Vapor Diffusion (MeOH / Et2O) HClRoute->Crystallization XRD Single Crystal XRD (Low Temp: 100K) Crystallization->XRD Analysis Structure Refinement (SHELXL / OLEX2) XRD->Analysis Hirshfeld Hirshfeld Surface Analysis (Quantify Cl...H interactions) Analysis->Hirshfeld

Caption: Decision matrix for salt selection and crystallographic workflow for spiro-piperidines.

Step-by-Step Methodology

1. Salt Formation (The "Oiling Out" Prevention Protocol)

  • Rationale: Direct addition of concentrated HCl often causes rapid precipitation of amorphous solids.

  • Protocol:

    • Dissolve 50 mg of free base in 2 mL of dry Acetone or Ethyl Acetate (non-solvents for the salt).

    • Cool to 0°C.

    • Add 1.05 equivalents of 4M HCl in Dioxane dropwise.

    • Critical Step: If oiling occurs, sonicate for 5 mins and reheat to reflux, then cool slowly (1°C/min).

2. Crystal Growth (Vapor Diffusion)

  • System: Inner vial (solution) + Outer vial (antisolvent).

  • Solvent: Methanol (high solubility for HCl salt).

  • Antisolvent: Diethyl Ether or Isopropyl Ether (low solubility).

  • Procedure: Dissolve the crude salt in minimal MeOH. Place in inner vial. Fill outer vial with Et2O. Seal tightly. Allow to stand for 3-7 days.

  • Validation: Check for birefringence under a polarizing microscope. Non-birefringent solids are likely amorphous.

3. Structure Solution & Refinement

  • Data Collection: Collect at 100 K . Spiro-piperidine salts often exhibit disorder in the spiro-ring at room temperature.

  • Refinement Strategy:

    • Locate

      
       heavy atom first.
      
    • Use the chloride position to locate the protonated nitrogen (

      
      ).
      
    • Restraints: If the non-piperidine ring (e.g., oxa-diazaspiro) is disordered, use SIMU and DELU restraints in SHELXL.

    • H-Bond Validation: Verify that the

      
       distance is within 
      
      
      
      and the angle is
      
      
      .
Part 3: Advanced Structural Insights (Hirshfeld Analysis)

To truly compare the "performance" of the crystal structure, one must quantify the intermolecular interactions. Hirshfeld surface analysis is the gold standard for this.

Visualization of Interaction Topology:

H cluster_0 Stability Factors Cation Spiro-Piperidinium Cation Cation->Cation Weak VdW / C-H...pi (Stacking) Anion Chloride Anion (Cl-) Cation->Anion Strong Charge-Assisted HB (N-H...Cl) Water Lattice Water (If Hydrate) Anion->Water O-H...Cl Factor1 High Melting Point Anion->Factor1 Lattice Energy Water->Cation N-H...O Factor2 Reduced Hygroscopicity

Caption: Interaction topology showing the central role of the Chloride anion in bridging cations.

Interpretation of Hirshfeld Fingerprints:

  • HCl Salts: Look for two distinct "spikes" in the fingerprint plot corresponding to

    
     interactions. These should contribute 15-25% of the total surface area.
    
  • Free Bases: Dominated by

    
     (dispersion) contacts (>50%), indicating a softer, less stable lattice.
    
References
  • Spirocyclic Scaffolds in Drug Discovery. PharmaBlock Whitepaper. Discusses the physicochemical advantages (Fsp3 character) of spiro-piperidines.

  • Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. PubMed Central. Provides specific crystallographic metrics for piperidine-like HCl salts.

  • Structure-based development of novel spiro-piperidine ASH1L inhibitors. PubMed Central. Demonstrates the application of spiro-piperidines in oncology and the role of structure in binding affinity.[1]

  • Crystal structure and characterization of the sulfamethazine–piperidine salt. ResearchGate. A comparative study of piperidine salt formation, proton transfer, and thermal analysis (DSC/TGA).

  • 1-oxa-9-azaspiro[5.5]undecane hydrochloride. PubChem.[2] Chemical and physical property data for a reference spiro-piperidine HCl salt.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context

You are handling 3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane , a specialized spirocyclic building block. In drug discovery, this scaffold is valued for its rigidity and ability to orient side chains in 3D space, often used to target GPCRs or ion channels.

The Safety Paradox: As a research intermediate, this compound likely lacks a comprehensive toxicological monograph. Therefore, we must apply the Precautionary Principle . We do not rely on the absence of data as evidence of safety. Instead, we derive our safety protocols from its functional groups:

  • Secondary Amine (Spiro-piperidine ring): Potential for high basicity, skin corrosion, and mucous membrane irritation.

  • Benzyl Ether: Increases lipophilicity, facilitating skin absorption.

This guide provides a self-validating safety protocol designed to protect against both acute irritation and potential sensitization.

Risk Assessment Logic (Structure-to-Hazard)

To understand why we recommend specific PPE, review the structural hazard analysis below. This logic dictates that we treat this substance as a High-Potency Irritant until proven otherwise.

RiskAssessment Structure 3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane Amine Secondary Amine (Base) Structure->Amine Ether Benzyl Ether (Lipophilic) Structure->Ether Hazard1 Risk: Chemical Burns & Respiratory Irritation Amine->Hazard1 Hazard2 Risk: Transdermal Absorption Ether->Hazard2 Control1 Req: Fume Hood + Eye Protection Hazard1->Control1 Control2 Req: Double Nitrile Gloves Hazard2->Control2

Figure 1: Structural Hazard Analysis linking chemical moieties to required safety controls.

Personal Protective Equipment (PPE) Matrix

Do not use a "one size fits all" approach. PPE must scale with the energy and potential for aerosolization of the task.

Task IntensityRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Level 1: Storage & Transport (Sealed containers)Standard Ventilation Lab air exchange >6/hr.Single Nitrile (4 mil minimum). Inspect for tears.Safety Glasses Side shields required (ANSI Z87.1).Lab Coat Standard cotton/poly blend.
Level 2: Weighing & Transfer (Open powder/solid)Fume Hood (Required) Sash at working height. Never weigh on open bench.Double Nitrile Outer glove: 4-5 mil.Inner glove: 2-3 mil (colored indicator).Chemical Goggles Sealed eyewear prevents dust entry/vapor irritation.Lab Coat + Sleeves Tyvek wrist sleeves recommended to bridge glove gap.
Level 3: Synthesis/Dissolution (In solution/Heating)Fume Hood High flow. If heating >50°C, ensure sash is lowered.Double Nitrile (Long Cuff) Change outer gloves immediately upon splash.Face Shield + Goggles Required if reaction is pressurized or vigorous.Chemical Apron Rubber/Neoprene apron over lab coat.

Technical Insight: Why double gloves? The benzyl ether moiety increases the molecule's ability to permeate organic solvents (like DCM or Methanol). If you spill a solution on a single glove, the solvent acts as a carrier, dragging the amine through the nitrile and into your skin. Double gloving provides a "sacrificial" outer layer.

Operational Protocol: The "Static-Free" Weighing Method

Spirocyclic amines often exist as fluffy, static-prone salts (hydrochlorides) or waxy free bases. Standard weighing can result in invisible aerosolization.

Objective: Transfer solid without generating airborne dust.

  • Preparation:

    • Place an ionizing bar or anti-static gun inside the fume hood (neutralizes static charge on the powder).

    • Line the hood surface with an absorbent, plastic-backed bench liner (absorbs micro-spills).

  • The Transfer:

    • Do not use a spatula directly into the stock bottle if possible.

    • Tap-Transfer Method: Gently rotate the stock bottle to loosen the solid, then tap a small amount into a pre-weighed secondary vial or weighing boat.

    • Why? Spatulas create friction (static) and can flick powder into the air.

  • Decontamination:

    • Wipe the exterior of the stock bottle with a Kimwipe dampened in ethanol before returning it to storage.

    • Dispose of the Kimwipe as solid hazardous waste immediately.

Emergency Response: Spill Logic

In the event of a spill outside the fume hood, immediate decision-making is critical.

SpillResponse Start Spill Detected Type Liquid or Solid? Start->Type Solid Solid/Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionS1 Do NOT Sweep (Aerosol Risk) Solid->ActionS1 ActionL1 Cover with Absorbent pads Liquid->ActionL1 ActionS2 Cover with wet paper towels (Dampen dust) ActionS1->ActionS2 ActionS3 Scoop into bag ActionS2->ActionS3 Disposal Seal in HazWaste Bag Label: 'Amine Contaminated' ActionS3->Disposal ActionL2 Neutralize? (Only if >100mL) ActionL1->ActionL2 ActionL2->Disposal

Figure 2: Decision tree for spill remediation. Note the prohibition on dry sweeping.

Disposal & Waste Management

Proper disposal is the final step of the safety lifecycle.

  • Waste Stream: Segregate as Organic Alkaline (Basic) Waste .

  • Compatibility Warning: Do NOT mix with:

    • Oxidizers (Peroxides, Nitric Acid) -> Risk of exothermic reaction/fire.

    • Acid Chlorides/Anhydrides -> Risk of violent polymerization or heat generation.

    • Halogenated waste (unless dissolved in DCM/Chloroform).

  • Container Labeling: Clearly mark the tag with "Contains Spirocyclic Amine" to alert waste handlers of potential sensitization risks.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane
Reactant of Route 2
Reactant of Route 2
3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.